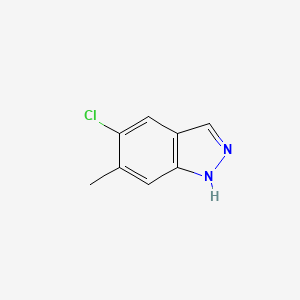

5-chloro-6-methyl-1H-indazole

Übersicht

Beschreibung

5-chloro-6-methyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Synthesis Analysis

The synthesis of indazole derivatives has been studied extensively. The resulting indazole was characterized by high resolution mass spectroscopy and 1 H-, 13 C-, and 19 F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .Molecular Structure Analysis

The molecular structure of 5-chloro-6-methyl-1H-indazole is characterized by a fusion of benzene and pyrazole . The molecular weight is 166.61 . The InChI code is 1S/C8H7ClN2/c1-5-2-6-4-10-11-8 (6)3-7 (5)9/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis

Indazole-containing derivatives have been found to undergo a variety of chemical reactions . These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

5-chloro-6-methyl-1H-indazole is a white to yellow powder or crystals . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Crystal Structure Characterization : The molecule of 3-chloro-1-methyl-5-nitro-1H-indazole, closely related to 5-chloro-6-methyl-1H-indazole, shows a structure built from fused rings with notable planarity. This understanding is crucial for predicting molecular interactions and properties (Kouakou et al., 2015).

Chemical Synthesis and Transformations

- Synthesis and Transformations : A research study demonstrated the N-methylation of 5-nitro-1H-indazole, leading to the creation of 1-methyl-1H-indazole derivatives. This process is fundamental for synthesizing various chemically significant derivatives (El’chaninov et al., 2018).

Biological Evaluation

- Biological Evaluation : 5-(2-Chlorophenyl)indazole, a compound analogous to 5-chloro-6-methyl-1H-indazole, was identified as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. This highlights the potential therapeutic applications of such compounds (Rooney et al., 2014).

Structural and Physicochemical Studies

- Structural and Physical Chemistry : Research on the structure of fluorinated indazoles has provided insights into the effects of substituting a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles, which is directly relevant to understanding the properties of 5-chloro-6-methyl-1H-indazole (Teichert et al., 2007).

Thermodynamic Properties

- Thermodynamic Properties : The study of the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole derivatives, is vital for understanding their stability and reactivity, which are key for their application in various fields (Orozco-Guareño et al., 2019).

Antitumor Activities

- Antitumor Applications : A study on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives from 3-methyl-6-nitro-1H-indazole revealed significant antitumor activities. This suggests potential applications of 5-chloro-6-methyl-1H-indazole in cancer research (De-qing, 2011).

Safety And Hazards

The safety information for 5-chloro-6-methyl-1H-indazole indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . This suggests that the medicinal properties of indazole, including 5-chloro-6-methyl-1H-indazole, will continue to be explored in the future for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRKNIXNPZGYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646668 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-methyl-1H-indazole | |

CAS RN |

1000343-64-5 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

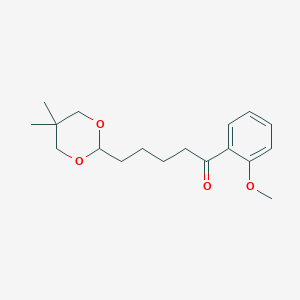

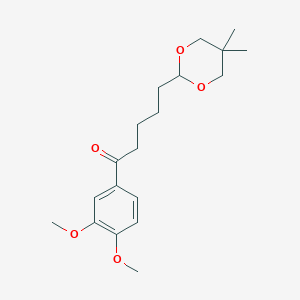

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)